(E)-N-{5-[(1E)-1-cyano-2-(4-methoxyphenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N'-methoxymethanimidamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N'-[5-[(E)-1-cyano-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-N-methoxymethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-20-12-5-3-10(4-6-12)7-11(8-15)13-18-19-14(22-13)16-9-17-21-2/h3-7,9H,1-2H3,(H,16,17,19)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSMLPXQBPDDHY-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=NN=C(S2)N=CNOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=NN=C(S2)/N=C/NOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-{5-[(1E)-1-cyano-2-(4-methoxyphenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N'-methoxymethanimidamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and cytotoxic properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C14H13N5O2S |
| Molecular Weight | 315.35 g/mol |
| IUPAC Name | N-{5-[(1E)-1-cyano-2-(4-methoxyphenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N'-methoxymethanimidamide |
| SMILES | CON=CNc1nnc(s1)C(=Cc2ccc(OC)cc2)C#N |
| InChIKey | MWSMLPXQBPDDHY-YRNVUSSQSA-N |
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that related structures can reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures at non-cytotoxic concentrations .
In vivo studies have shown that these compounds can significantly reduce edema in animal models, comparable to established anti-inflammatory drugs like dexamethasone . The mechanism appears to involve modulation of nitric oxide synthesis and inhibition of leukocyte migration during inflammatory responses .
Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated against various cancer cell lines. For example, related compounds have shown promising results against leukemia cell lines, indicating that structural modifications can enhance their cytotoxicity while minimizing effects on normal cells .
Mechanistic Insights
Molecular docking studies suggest that the compound may interact with key enzymes involved in inflammatory pathways. For instance, docking analyses have indicated strong binding affinities to lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of inflammatory mediators .
Study 1: In Vitro Evaluation
A study conducted on macrophages treated with this compound demonstrated a marked decrease in nitrite production and cytokine release when stimulated with lipopolysaccharides (LPS) . This suggests that the compound effectively modulates immune responses.
Study 2: In Vivo Assessment
In a model of carrageenan-induced paw edema in rats, administration of the compound resulted in a significant reduction in paw swelling compared to control groups. The reduction was dose-dependent and highlighted its potential as an anti-inflammatory agent .
Scientific Research Applications
Biological Activities
Preliminary studies indicate that compounds with similar structures exhibit various biological activities:
Anticancer Activity
A study evaluated the anticancer potential of various thiadiazole derivatives, including those similar to (E)-N-{5-[(1E)-1-cyano-2-(4-methoxyphenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N'-methoxymethanimidamide. Results indicated significant cytotoxicity against several cancer cell lines, suggesting that the compound could serve as a lead for developing new anticancer agents .
Antimicrobial Efficacy
Research on related thiadiazole compounds demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell walls and interference with metabolic processes .
Anti-inflammatory Properties
In silico docking studies have shown that this compound may act as an inhibitor for enzymes involved in inflammatory responses such as lipoxygenases. This positions it as a candidate for further development in treating inflammatory diseases .
Q & A
Basic: What synthetic strategies are recommended for constructing the 1,3,4-thiadiazole core in this compound?
The 1,3,4-thiadiazole moiety is typically synthesized via cyclization reactions. A common approach involves reacting thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃). For example, in analogous compounds, cyclization of N-substituted thiosemicarbazides with acyl chlorides yields the thiadiazole ring . Key parameters include temperature control (80–100°C) and solvent selection (e.g., glacial acetic acid or THF). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the core structure .
Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- ¹H/¹³C NMR : The thiadiazole ring protons resonate at δ 7.5–8.5 ppm, while the cyano group’s adjacent vinyl proton appears as a doublet near δ 6.8–7.2 ppm (J = 12–16 Hz due to E-configuration). Methoxy groups show singlets at δ 3.7–3.9 ppm .
- IR : Stretching frequencies for C≡N (2200–2250 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the enaminonitrile and thiadiazole groups. Aromatic C-H bending (700–800 cm⁻¹) validates the 4-methoxyphenyl substituent .
- Mass Spectrometry : High-resolution MS (HRMS) should match the theoretical molecular weight (calculated using software like ChemDraw) to validate purity .
Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?
Single-crystal X-ray diffraction (SC-XRD) is definitive for stereochemical confirmation. For example, the (E)-configuration of the eth-1-en-1-yl group can be validated by measuring dihedral angles between the cyano and 4-methoxyphenyl groups. Use SHELXL for refinement, ensuring R-factor convergence <5% . Challenges include obtaining high-quality crystals; optimize via vapor diffusion (e.g., DCM/hexane) and consider cryoprotection for low-symmetry space groups .
Advanced: What methodologies address contradictions in reaction yields during multi-step synthesis?
Yield discrepancies often arise from competing side reactions (e.g., hydrolysis of the cyano group or thiadiazole ring decomposition). Mitigation strategies:
- Stepwise Monitoring : Use TLC (silica gel 60 F₂₅₄) at each step to track intermediates.
- Optimized Stoichiometry : For imidamide formation, maintain a 1:1.2 molar ratio of thiadiazole precursor to methoxymethanimidamide to drive completion .
- Temperature Gradients : For cyclization steps, gradual heating (2°C/min) minimizes thermal degradation .
Advanced: How can computational chemistry predict bioactivity and guide experimental design?
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). The thiadiazole and cyano groups often exhibit hydrogen bonding with active-site residues .
- QSAR Models : Correlate electronic parameters (HOMO/LUMO energies) with antimicrobial IC₅₀ values. For example, methoxy substituents enhance lipophilicity, improving membrane penetration .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS) to prioritize synthesis candidates .
Basic: What purification techniques are effective for isolating this compound?
- Recrystallization : Use ethanol/water (7:3 v/v) for high-purity crystals.
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves polar byproducts.
- Chelation : For metal impurities (e.g., Pd from coupling reactions), stir with EDTA (0.1 M) in methanol .
Advanced: How do substituents on the 4-methoxyphenyl group influence electronic properties?
Electron-donating groups (e.g., -OCH₃) increase π-electron density on the thiadiazole ring, enhancing electrophilic reactivity. Cyclic voltammetry (CHI 660E) shows a 50 mV anodic shift in oxidation potentials compared to unsubstituted analogs. Substituent effects are quantified via Hammett σ values (ρ = +1.2 for meta-substituents) .
Advanced: What strategies mitigate degradation during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the imidamide group.
- Light Sensitivity : Use amber vials; UV stability assays (λ = 254 nm) show <5% degradation over 30 days when stored at -20°C .
Basic: How is the cyano group’s stability assessed under reaction conditions?
Monitor via in situ IR spectroscopy. The C≡N peak (2200–2250 cm⁻¹) should remain unchanged during acidic/basic steps. If degradation occurs (e.g., hydrolysis to -COOH), adjust pH to neutral and replace polar aprotic solvents (e.g., DMF) with THF .
Advanced: What statistical approaches optimize reaction conditions for scale-up?
Employ Design of Experiments (DoE) using JMP or Minitab. For example, a Box-Behnken design with variables like temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃) identifies optimal conditions. Response surface models (RSM) predict maximum yield (e.g., 82% at X₁ = 75°C, X₂ = 5 mol%, X₃ = DCM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
